![molecular formula C21H26O13 B1674121 Xeroboside CAS No. 117842-09-8](/img/structure/B1674121.png)
Xeroboside
Overview
Description
Xeroboside, also known as Hymexelsin, is an apiose-containing scopoletin glycoside that can be isolated from the stem bark of Hymenodictyon excelsum . It has a molecular formula of C21H26O13 and a molecular weight of 486.42334 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C21H26O13 . Unfortunately, detailed structural analysis information is not available in the search results.Physical And Chemical Properties Analysis
This compound has a melting point of 236-238 °C . Its density is predicted to be 1.66±0.1 g/cm3 . More detailed physical and chemical properties are not available in the search results .Scientific Research Applications
Xeroboside Isolation and Identification
This compound, a compound isolated from the root bark of Xeromphis obovata, has been identified as a new β-d-apiosyl-(1” »6′)-β-d-glucopyranoside of scopoletin. Its isolation and identification from natural sources like Xeromphis obovata mark a significant step in understanding the chemical composition and potential applications of these plants in various fields of research (Sibanda et al., 1989).
Applications in Nanostructured Materials
Research on xerogels, which are micro- and mesoporous materials, has shown potential applications in areas such as catalyst supports and porous membranes. These xerogels, including those based on dendrimers like this compound, offer high surface areas and functional properties that can be beneficial for various scientific and industrial applications (Kriesel & Tilley, 1999).
Translational Implications in Dermatology Drug Discovery
In dermatology, the application of humanized xenotransplantation disease models and experimental clinical studies, which could include compounds like this compound, represents an opportunity to enhance the effectiveness and precision in drug discovery. This approach is crucial in reducing the failure rates due to lack of efficacy in clinical development stages, thereby improving treatment options in dermatology (Petersen & Sørensen, 2008).
Implications in Participatory Action Research
While not directly linked to this compound, the methodologies in participatory action research (PAR) can be applied to the study and application of compounds like this compound. PAR emphasizes the integration of research subjects (such as local communities) in the research process, potentially leading to more relevant and impactful applications in scientific research (Whyte, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Xeroboside, also known as Hymexelsin, is an apiose-containing scopoletin glycoside The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is a type of glycoside . Glycosides are known to interact with their targets by binding to specific enzymes or receptors, which can lead to various biochemical changes. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERMUGUBKSKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922563 | |
Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117842-09-8 | |
Record name | Hymexelsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117842098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.